molecular formula C19H22N2O B4083223 1-(2-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole

1-(2-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole

Cat. No. B4083223
M. Wt: 294.4 g/mol
InChI Key: ZREAJUKZFXEFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole, also known as MBPI, is a benzimidazole derivative that has been extensively studied for its potential therapeutic applications. It is a small molecule that has shown promising results in various preclinical studies, particularly in the field of cancer research.

Mechanism of Action

The exact mechanism of action of 1-(2-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and angiogenesis. It has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the signaling pathways that promote cell growth and division. This compound has also been shown to inhibit the activity of the enzyme phosphodiesterase, which is involved in the regulation of blood vessel formation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the development of metastasis. This compound has also been shown to have anti-inflammatory effects, which may contribute to its antitumor activity.

Advantages and Limitations for Lab Experiments

1-(2-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole has a number of advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have potent antitumor activity in various preclinical models, making it a promising candidate for the development of new cancer therapies. However, there are also some limitations to its use in lab experiments. It has a relatively low yield, which can make large-scale synthesis difficult. It also has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of future directions for research on 1-(2-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole. One area of interest is the development of new cancer therapies based on this compound. This could involve the development of new drug formulations or the identification of new targets for this compound. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of this compound, which could provide insights into its mechanism of action and potential clinical applications. Finally, there is also interest in the development of new synthetic methods for this compound, which could improve its yield and purity and make it more accessible for use in lab experiments.

Scientific Research Applications

1-(2-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have potent antitumor activity in various preclinical models, including breast, lung, and colon cancer. This compound has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. This makes it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

1-(2-methylbutyl)-2-(phenoxymethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-3-15(2)13-21-18-12-8-7-11-17(18)20-19(21)14-22-16-9-5-4-6-10-16/h4-12,15H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREAJUKZFXEFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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